

1-(3-Aminophenyl)piperidin-4-ol structural analysis

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Compound of Interest

Compound Name:	1-(3-Aminophenyl)piperidin-4-ol
CAS No.:	1093107-38-0
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An In-Depth Technical Guide to the Structural Analysis of **1-(3-Aminophenyl)piperidin-4-ol**

Abstract

This technical guide provides a comprehensive framework for the structural analysis and verification of **1-(3-Aminophenyl)piperidin-4-ol**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a cornerstone in the development of numerous pharmaceuticals, making a thorough understanding of its derivatives essential.^[1] This document outlines a multi-faceted analytical approach, integrating spectroscopic and crystallographic techniques to ensure unambiguous structural elucidation. We delve into the causality behind methodological choices, offering not just protocols, but a strategic workflow for researchers, scientists, and drug development professionals.

Introduction: The Significance of 1-(3-Aminophenyl)piperidin-4-ol

1-(3-Aminophenyl)piperidin-4-ol (Figure 1) is a bifunctional molecule featuring a substituted aniline ring and a piperidinol moiety. The piperidine ring is a prevalent structural motif in a vast

array of FDA-approved drugs and natural alkaloids, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability.[1] The presence of an aromatic amine and a secondary alcohol offers multiple points for chemical modification, making it a versatile building block for creating libraries of compounds in drug discovery campaigns.[2] For instance, derivatives of (aminophenyl)piperidine have been investigated as agents for treating metabolic disorders and as chemical tags to enhance detection in mass spectrometry.[3][4][5]

Given its potential as a synthetic intermediate, rigorous structural confirmation is paramount to ensure the integrity of downstream applications. This guide details the necessary steps to move from a putative synthesis to a fully validated molecular structure.

Figure 1: Chemical Structure of **1-(3-Aminophenyl)piperidin-4-ol**

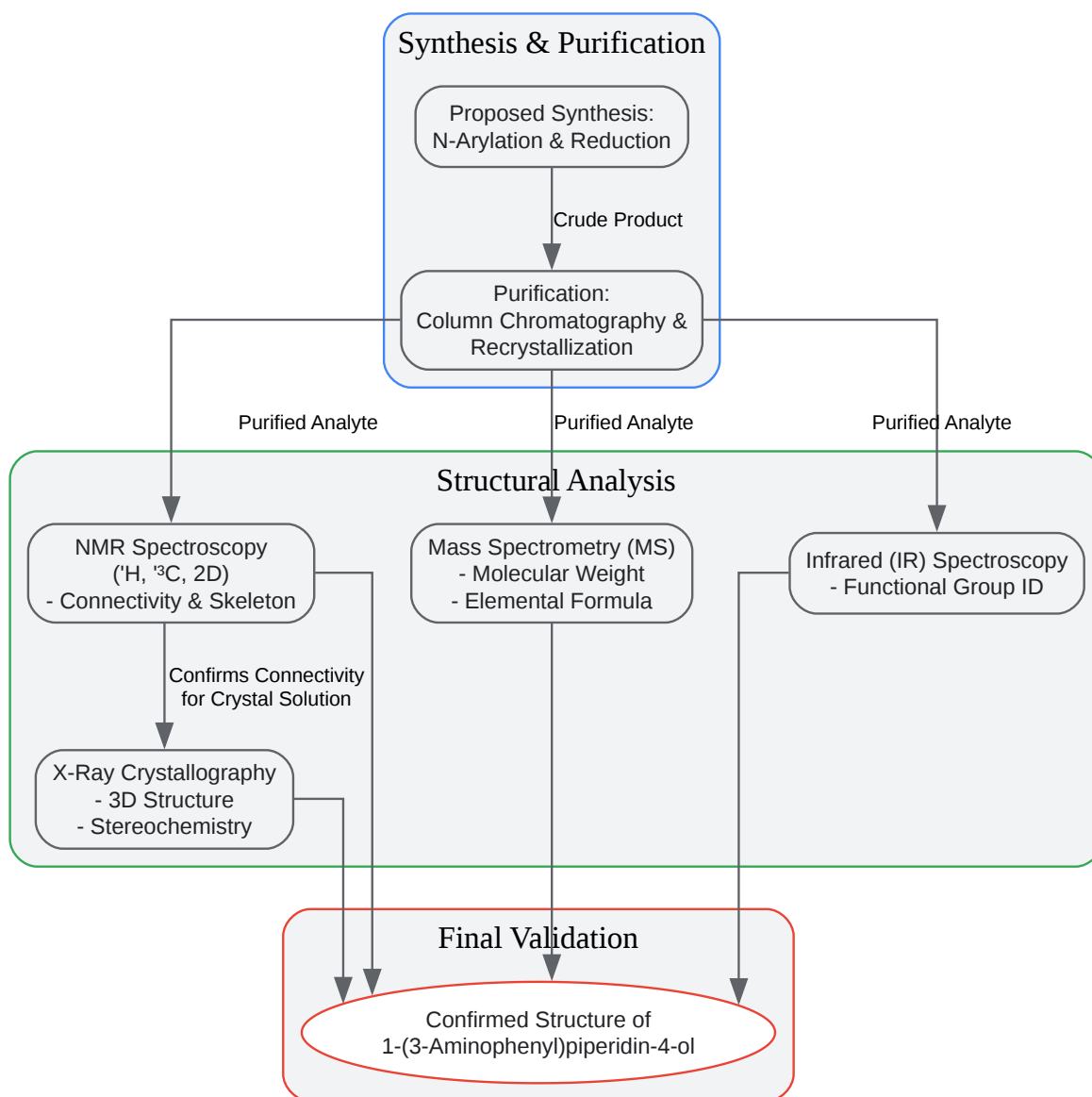
Physicochemical Properties

A foundational step in any analysis is the compilation of basic physicochemical data. This information is critical for sample handling, solvent selection, and interpretation of analytical results.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₆ N ₂ O	[6]
Molecular Weight	192.26 g/mol	[6]
Physical Form	Solid	[6]
InChI Key	ZIYSSWGWBNTKFR- UHFFFAOYSA-N	[6]
SMILES String	<chem>Nc1cccc(c1)N2CCC(O)CC2</chem>	[6]

Integrated Workflow for Structural Elucidation

A robust structural analysis is not a linear process but an integrated workflow where multiple techniques provide complementary information. The choice of techniques is driven by the need to answer specific questions: Does the compound have the correct mass? Are the expected functional groups present? How are the atoms connected? What is its three-dimensional arrangement?



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Caption: Integrated workflow for the structural elucidation of **1-(3-Aminophenyl)piperidin-4-ol**.

Synthesis and Purification: A Plausible Pathway

While numerous methods exist for creating piperidine derivatives, a common and logical approach involves the N-arylation of a protected piperidone precursor, followed by reduction of the ketone.^[7]

Expert Insight: The choice of a Buchwald-Hartwig or Ullmann-type coupling for the N-arylation step is critical. The Buchwald-Hartwig reaction is often preferred due to its milder conditions and broader substrate scope. The subsequent reduction of the 4-keto group to a hydroxyl group is typically achieved with a mild reducing agent like sodium borohydride (NaBH_4) to avoid reduction of the aromatic ring.

Protocol 4.1: Synthesis via Buchwald-Hartwig Amination and Reduction

- **N-Arylation:** In a nitrogen-purged flask, combine 1-bromo-3-aminobenzene, 4-piperidone ethylene ketal (as a protected form of 4-piperidone), a palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs_2CO_3) in an anhydrous solvent like toluene.
- **Reaction:** Heat the mixture under reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** After completion, cool the reaction, filter through celite to remove the catalyst, and concentrate the filtrate under reduced pressure.
- **Deprotection:** Treat the crude product with aqueous acid (e.g., 3M HCl) to hydrolyze the ketal, yielding 1-(3-aminophenyl)piperidin-4-one.
- **Reduction:** Dissolve the resulting keto-piperidine in methanol and cool in an ice bath. Add sodium borohydride (NaBH_4) portion-wise.
- **Final Purification:** After the reaction is complete (monitored by TLC), neutralize the mixture, remove the methanol in vacuo, and extract the aqueous residue with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, filtered, and concentrated. The

final product, **1-(3-aminophenyl)piperidin-4-ol**, is then purified by silica gel column chromatography.

Spectroscopic Characterization

Spectroscopic analysis provides the core evidence for the molecular structure. Each technique offers a unique piece of the puzzle.

Mass Spectrometry (MS)

Causality: The first question to answer for a newly synthesized compound is "what is its molecular weight?". High-resolution mass spectrometry (HRMS) is the gold standard for this, providing a highly accurate mass measurement that can be used to confirm the elemental composition.

Protocol 5.1.1: ESI-TOF Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** Analyze the sample using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
- **Analysis Mode:** Operate in positive ion mode, as the two nitrogen atoms are readily protonated.
- **Data Acquisition:** Acquire the spectrum over a mass range of m/z 50-500.

Expected Results:

- **Molecular Ion:** The primary ion observed will be the protonated molecule $[M+H]^+$.
- **Predicted m/z :** For $C_{11}H_{16}N_2O$, the expected monoisotopic mass is 192.1263. The $[M+H]^+$ ion should therefore appear at m/z 193.1335.
- **Fragmentation:** While ESI is a soft ionization technique, some fragmentation may occur. Key fragments could arise from the loss of water (m/z 175.1228) or cleavage of the piperidine ring.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The presence or absence of characteristic absorption bands provides direct evidence for the success of the synthesis, confirming the formation of the alcohol and the retention of the amine.

Protocol 5.2.1: Attenuated Total Reflectance (ATR) IR Spectroscopy

- **Sample Preparation:** Place a small amount of the solid, purified compound directly onto the ATR crystal.
- **Data Acquisition:** Record the spectrum, typically from 4000 cm^{-1} to 400 cm^{-1} .
- **Background Correction:** Perform a background scan of the empty ATR crystal prior to sample analysis.

Expected IR Absorption Bands:

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type	Rationale
3500 - 3200	O-H (Alcohol) & N-H (Amine)	Stretching	Broad signals confirming the hydroxyl and primary amine groups.[8]
3100 - 3000	Aromatic C-H	Stretching	Indicates the presence of the phenyl ring.[8]
2950 - 2850	Aliphatic C-H	Stretching	Corresponds to the C-H bonds of the piperidine ring.[9]
1620 - 1580	N-H (Amine)	Scissoring	Confirms the primary amine.
1600 & 1475	Aromatic C=C	Stretching	Characteristic absorptions for the benzene ring.
1350 - 1250	C-N	Stretching	Aromatic amine and tertiary amine (piperidine) stretches.
1260 - 1000	C-O (Alcohol)	Stretching	Strong band confirming the secondary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR does the same for carbon atoms. 2D NMR techniques (like COSY and HSQC) are then used to establish the connectivity between atoms.

Protocol 5.3.1: ¹H and ¹³C NMR Spectroscopy

- Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$). Expert Insight: DMSO- d_6 is often a good choice as the acidic O-H and N-H protons are typically observable.
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
- Data Acquisition:
 - Acquire a standard 1H NMR spectrum.
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Acquire 2D spectra such as COSY (1H - 1H correlation) and HSQC (1H - ^{13}C correlation) to confirm assignments.

Expected 1H and ^{13}C NMR Chemical Shifts (in DMSO- d_6):

- 1H NMR:
 - Aromatic Protons (4H): Expected between δ 6.0-7.5 ppm. The substitution pattern on the meta-substituted ring will lead to a complex splitting pattern.
 - -NH₂ Protons (2H): A broad singlet, typically around δ 5.0 ppm, which can exchange with D₂O.
 - -OH Proton (1H): A broad singlet or triplet (if coupled), typically around δ 4.5-5.5 ppm, also exchangeable with D₂O.
 - Piperidine -CH(OH)- (1H): A multiplet around δ 3.5-4.0 ppm.
 - Piperidine -CH₂N- (4H): Two sets of multiplets due to axial/equatorial positions, typically in the range of δ 2.5-3.5 ppm.[\[10\]](#)
 - Piperidine -CH₂CH₂- (4H): Two sets of multiplets, typically in the range of δ 1.4-2.0 ppm. [\[10\]](#)
- ^{13}C NMR:

- Aromatic Carbons (6C): Six signals expected in the δ 100-150 ppm region. The carbon attached to the piperidine nitrogen (C-N) will be downfield (\sim 148 ppm), and the carbon attached to the amine group (C-NH₂) will also be downfield (\sim 145 ppm).
- Piperidine -C(OH)- (1C): Signal around δ 65-70 ppm.
- Piperidine -CH₂N- (2C): Signals around δ 45-55 ppm.
- Piperidine -CH₂CH₂- (2C): Signals around δ 30-40 ppm.

Definitive 3D Structure: X-Ray Crystallography

Causality: While spectroscopic methods define the molecular formula and connectivity, only single-crystal X-ray diffraction can provide unambiguous proof of the three-dimensional structure, including relative stereochemistry, bond lengths, and bond angles in the solid state.

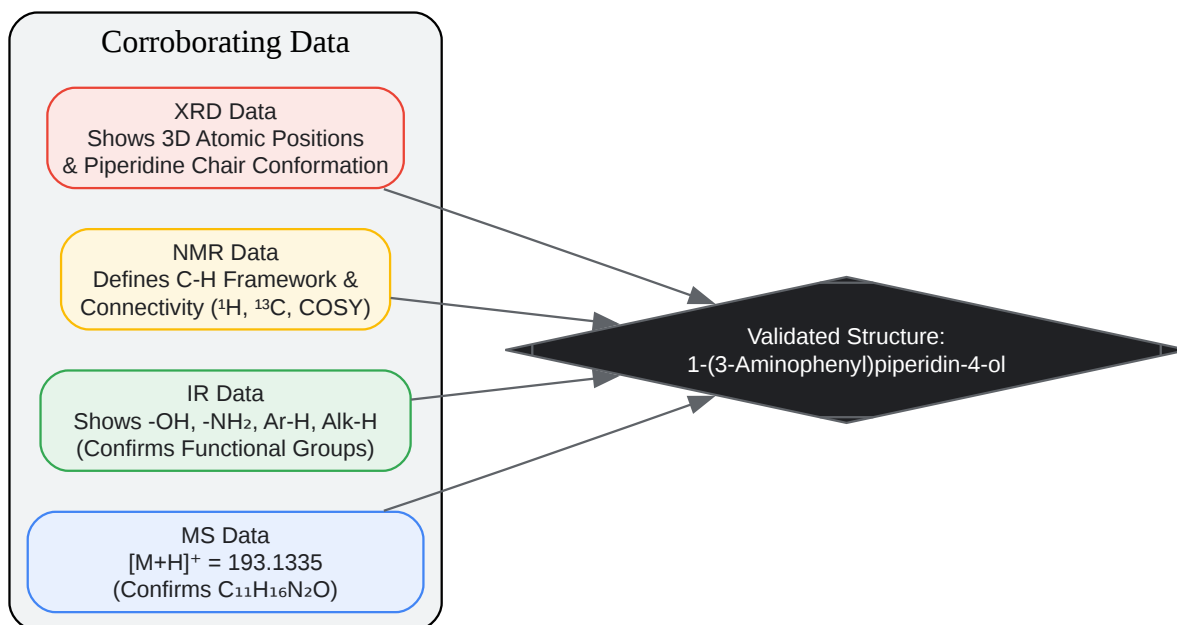
Protocol 6.1: Single-Crystal X-Ray Diffraction

- Crystal Growth: High-quality single crystals are essential. This is often the most challenging step. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., methanol/ethyl acetate).[11]
- Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[12]
- Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected as the crystal is rotated.[12]
- Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined to yield the final atomic positions, bond lengths, and angles. [12]

Expected Structural Features:

- Piperidine Conformation: The piperidine ring is expected to adopt a stable chair conformation.

- Hydroxyl Group Orientation: The hydroxyl group at the C4 position will likely be in either an axial or equatorial position, which will be definitively determined.
- Intermolecular Interactions: The analysis will reveal hydrogen bonding networks involving the -OH and -NH₂ groups, which dictate the crystal packing.



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Caption: Convergence of analytical data to validate the final molecular structure.

Conclusion: A Self-Validating System

The structural elucidation of **1-(3-aminophenyl)piperidin-4-ol** is a prime example of a self-validating analytical workflow. Each experiment provides a layer of evidence that must be consistent with the others. The molecular formula from HRMS must match the atom counts from NMR and the refined structure from X-ray crystallography. The functional groups identified by IR must correspond to the chemical environments observed in NMR. Finally, the definitive 3D structure from crystallography must be consistent with all spectroscopic data. By following this integrated and logical progression, researchers can have the highest degree of confidence

in the identity and purity of their synthesized molecules, a non-negotiable requirement for advancing research in drug discovery and development.

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